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Compound of Interest

2-Bromo-4-isopropyl-
Compound Name:
cyclohexanone

Cat. No.: B8514509

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Bromo-4-isopropyl-cyclohexanone (CAS No.
765940-93-0) is not readily available in public databases. This guide provides a comprehensive
overview based on established principles of organic chemistry and spectroscopic data from
closely related analogs. The information herein is intended for theoretical guidance and to
inform experimental design.

Introduction

2-Bromo-4-isopropyl-cyclohexanone is a halogenated cyclic ketone of interest in synthetic
organic chemistry. Its structure suggests potential applications as a building block in the
synthesis of more complex molecules, including pharmaceuticals and other biologically active
compounds. The presence of a bromine atom at the a-position to the carbonyl group provides a
reactive handle for various nucleophilic substitution and elimination reactions, while the
isopropyl group influences the molecule's conformation and reactivity. This document outlines
the key chemical information, predicted spectroscopic characteristics for structure elucidation,
and a plausible synthetic route for this compound.

Chemical and Physical Properties

Quantitative data for 2-Bromo-4-isopropyl-cyclohexanone is primarily based on
computational models available in public databases.[1]
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Property Value Source

CAS Number 765940-93-0 PubChem[1]
Molecular Formula CoH1s5BrO PubChem[1]
Molecular Weight 219.12 g/mol PubChem[1]
IUPAC Name 2-bromo-4- PubChem[1]

isopropylcyclohexan-1-one

Canonical SMILES CC(C)c1cce(=0)c(c1)Br PubChem[1]

DWDUCMMIILBMMZ-
InChl Key PubChem[1]
UHFFFAOYSA-N

Structure Elucidation: A Predictive Approach

The definitive confirmation of the structure of 2-Bromo-4-isopropyl-cyclohexanone would rely
on a combination of spectroscopic techniques. Below are the predicted data based on the
analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

3.1.1. *H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the
cyclohexane ring and the isopropyl group. The chemical shifts are influenced by the electron-
withdrawing effects of the bromine atom and the carbonyl group.
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Predicted Proton
Signal

Multiplicity

Approximate
Chemical Shift Rationale

(ppm)

H at C2 (methine)

Doublet of doublets
(dd)

Deshielded by both
40-45 the adjacent bromine

and carbonyl group.

H at C4 (methine)

Multiplet (m)

Standard aliphatic
15-2.0 methine proton on a

cyclohexane ring.

CHz groups on ring

Multiplets (m)

Complex overlapping
1.2-25 signals for the three

methylene groups.

Standard isopropyl

CH of isopropyl group ~ Septet or multiplet 1.8-22 _
methine proton.
] Two equivalent methyl
CHs of isopropyl
Doublet (d) 0.8-1.0 groups coupled to the

group

isopropyl methine.

3.1.2. 3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon

environments.
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Predicted Carbon Signal

Approximate Chemical
Shift (ppm)

Rationale

Typical range for a ketone

C=0 (carbonyl) 200 - 210
carbonyl carbon.
Carbon directly attached to
C-Br (methine) 50 - 60 bromine is significantly
deshielded.
C4 (methine) 40 - 50 Aliphatic methine carbon.
Standard range for
CHz groups on ring 20-40 cyclohexane methylene
carbons.
CH of isopropyl group 30-35 Isopropyl methine carbon.
CHs of isopropyl group 18-22 Isopropyl methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption
Band (cm™?)

Functional Group

Rationale

Strong, sharp absorption

1715-1735 C=0 (ketone) characteristic of a saturated
cyclic ketone.
Stretch vibrations of the sp3 C-
2850 - 2960 C-H (alkane) H bonds in the cyclohexane
ring and isopropyl group.
Bending vibrations of the CH:
1450 - 1470 C-H (alkane)
and CHs groups.
Stretch vibration for the
500 - 700 C-Br _
carbon-bromine bond.
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Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Value

Interpretation

Rationale

218/220

Molecular lon [M]*

The presence of two peaks of
nearly equal intensity is
characteristic of a compound
containing one bromine atom
(due to the 7°Br and 1Br

isotopes).

139

[M - Br]*

Loss of a bromine radical is a
common fragmentation

pathway for alkyl halides.

190/192

[M - C2H4]*

McLafferty rearrangement, if a
gamma-hydrogen is

accessible.

Various smaller fragments

Further fragmentation of the

cyclohexanone ring and

isopropy! group.

Synthesis Pathway and Experimental Protocol

A plausible and common method for the synthesis of a-bromoketones is the direct bromination

of the corresponding ketone.

Proposed Synthetic Route

4-Isopropylcyclohexanone

Brz, Acetic Acid
P

2-Bromo-4-isopropyl-cyclohexanone

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Bromo-4-isopropyl-cyclohexanone.
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General Experimental Protocol for a-Bromination of a
Ketone

This protocol is a general procedure and would require optimization for the specific synthesis of
2-Bromo-4-isopropyl-cyclohexanone.

¢ Reaction Setup:

o Athree-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel,
and a reflux condenser with a drying tube.

o The flask is charged with 4-isopropylcyclohexanone (1 equivalent) dissolved in a suitable
solvent such as glacial acetic acid or dichloromethane.

e Bromination:
o A solution of bromine (1 equivalent) in the same solvent is placed in the dropping funnel.

o The bromine solution is added dropwise to the stirred ketone solution at room
temperature. The reaction is often exothermic and may require cooling in an ice bath to
maintain the temperature.

o The disappearance of the red-brown color of bromine indicates the progress of the
reaction.

o Work-up:

o After the addition is complete, the reaction mixture is stirred for an additional period (e.qg.,
1-2 hours) to ensure completion.

o The mixture is then poured into a separatory funnel containing water and a suitable
organic solvent (e.g., diethyl ether or dichloromethane) for extraction.

o The organic layer is washed sequentially with a dilute solution of sodium thiosulfate (to
remove any unreacted bromine), a saturated solution of sodium bicarbonate (to neutralize
the acid), and brine.
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o The organic layer is dried over an anhydrous drying agent (e.g., MgSOa or Na2S0a),
filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

o Purification:

o The crude product can be purified by vacuum distillation or column chromatography on
silica gel to yield pure 2-Bromo-4-isopropyl-cyclohexanone.

Logical Workflow for Structure Verification

The following diagram illustrates the logical workflow for the characterization and verification of

the synthesized product.
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Synthesis & Purification

Synthesis

'

Purification

Spectroscapic Analysis

H and 3C NMR IR Spectroscopy Mass Spectrometry

Structure Cpnfirmation

Compare experimental data
with predicted values

'

Structure of 2-Bromo-4-isopropyl-cyclohexanone
Confirmed

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural confirmation.

Conclusion

While direct experimental data for 2-Bromo-4-isopropyl-cyclohexanone is scarce in the
public domain, this technical guide provides a robust theoretical framework for its properties,
structure elucidation, and synthesis. The predicted spectroscopic data and the general
synthetic protocol serve as a valuable starting point for researchers and drug development
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professionals interested in this compound. Any experimental work should be approached with
careful planning and optimization based on the principles outlined in this document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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